molecular formula C18H20N2O2 B14689136 2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile CAS No. 32153-05-2

2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile

Cat. No.: B14689136
CAS No.: 32153-05-2
M. Wt: 296.4 g/mol
InChI Key: ZFUPCQAWRKUOLJ-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile is an organic compound that features a nitrile group, a benzylamine moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile typically involves the reaction of 3,4-dimethoxybenzylamine with a suitable nitrile precursor. One common method involves the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF) as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of more cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a nitrile group, a benzylamine moiety, and a phenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

32153-05-2

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)methylamino]-2-phenylpropanenitrile

InChI

InChI=1S/C18H20N2O2/c1-18(13-19,15-7-5-4-6-8-15)20-12-14-9-10-16(21-2)17(11-14)22-3/h4-11,20H,12H2,1-3H3

InChI Key

ZFUPCQAWRKUOLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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